4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol
Overview
Description
4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrimidinylamines It features a pyrimidin-4-yl group substituted with a chloro and a methyl group, and an amino group attached to a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol typically involves the following steps:
Formation of 6-Chloro-2-methylpyrimidin-4-ylamine: This intermediate can be synthesized through the reaction of 2-amino-4-chloro-6-methylpyrimidine with appropriate reagents.
Cyclohexanol Derivative Formation: Cyclohexanol is reacted with a suitable activating agent to introduce the amino group.
Coupling Reaction: The amino group of cyclohexanol is then coupled with the 6-Chloro-2-methylpyrimidin-4-ylamine under specific reaction conditions, often involving a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The cyclohexanol moiety can be oxidized to form cyclohexanone.
Reduction: The pyrimidinylamine group can be reduced to form a corresponding amine.
Substitution: The chlorine atom in the pyrimidinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexanone
Reduction: 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-amine
Substitution: Various substituted pyrimidinylamines
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-((6-Chloro-2-methylpyrimidin-4-yl)amino)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamine group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but lacks the cyclohexanol moiety.
4-Chloro-6-methylpyrimidin-2-ylamine: Similar pyrimidinylamine group but different substitution pattern.
Properties
IUPAC Name |
4-[(6-chloro-2-methylpyrimidin-4-yl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-13-10(12)6-11(14-7)15-8-2-4-9(16)5-3-8/h6,8-9,16H,2-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTFPPBIVBYDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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